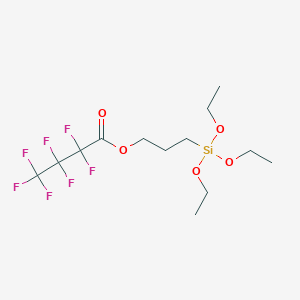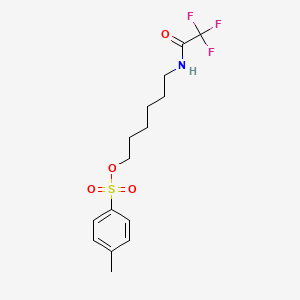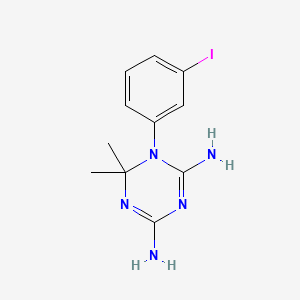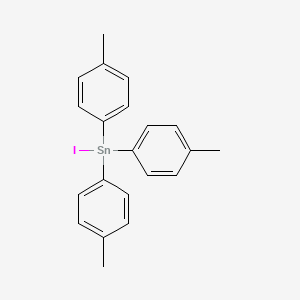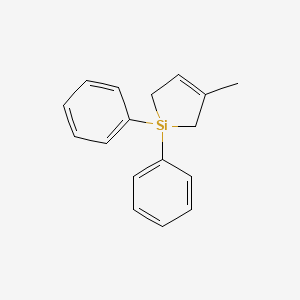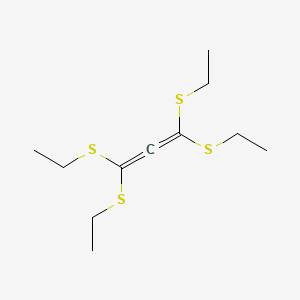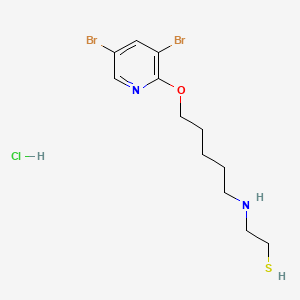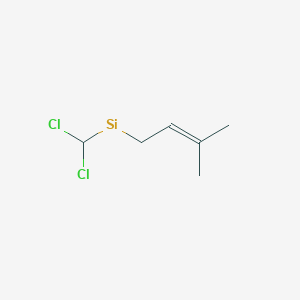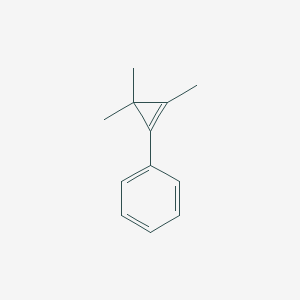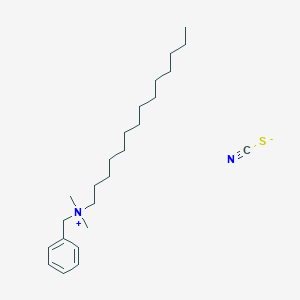
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long alkyl chain and the presence of a benzyl group, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate typically involves the quaternization of N,N-dimethyltetradecylamine with benzyl chloride, followed by the introduction of the thiocyanate anion. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or ethanol.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity N,N-dimethyltetradecylamine and benzyl chloride.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding amine and thiocyanic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as benzyl alcohol or benzylamine.
Oxidation: Benzaldehyde or benzoic acid.
Hydrolysis: N,N-dimethyltetradecylamine and thiocyanic acid.
Scientific Research Applications
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in formulations of detergents and disinfectants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and eventual cell death. The benzyl group enhances its ability to penetrate lipid membranes, making it effective against a wide range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium bromide
- N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide
Uniqueness
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its halide counterparts. The thiocyanate group can participate in additional chemical reactions, such as nucleophilic substitution, which are not possible with halides.
Properties
CAS No. |
51529-19-2 |
|---|---|
Molecular Formula |
C24H42N2S |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;thiocyanate |
InChI |
InChI=1S/C23H42N.CHNS/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;2-1-3/h15-17,19-20H,4-14,18,21-22H2,1-3H3;3H/q+1;/p-1 |
InChI Key |
QESZWACTDRITBP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


